(S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride is a chiral amine compound with significant relevance in medicinal chemistry and organic synthesis. The compound features a chiral center, a trifluoromethyl group, and a chlorophenyl group, making it valuable for synthesizing pharmaceuticals and agrochemicals. Its unique structure contributes to its properties and potential applications in various scientific fields, including enzyme mechanism studies and the development of complex organic molecules .
The synthesis of (S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride generally follows these steps:
In industrial production settings, large-scale reactions are optimized for yield and purity. Continuous flow reactors and automated systems are employed to enhance efficiency during the synthesis process.
The molecular structure of (S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride can be represented by its InChI identifier:
This indicates the arrangement of atoms within the molecule, including the trifluoromethyl group and chlorophenyl moiety that contribute to its chemical behavior .
(S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride participates in various chemical reactions:
The mechanism of action for (S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride involves interactions with specific molecular targets like enzymes or receptors. The trifluoromethyl group enhances lipophilicity, aiding in membrane penetration. Meanwhile, the chlorophenyl group increases binding affinity to targets, influencing biological pathways and potentially modulating physiological responses .
(S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride is utilized in various scientific applications:
This compound exemplifies the intersection of organic chemistry and pharmacology, showcasing its importance in advancing both fields through innovative research and development.
The enantioselective synthesis of (S)-1-(4-chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride relies on advanced catalytic methodologies to achieve high stereochemical fidelity. Two principal approaches dominate industrial and academic research: biocatalytic reductive amination and transition metal-catalyzed asymmetric hydrogenation. Biocatalytic methods leverage engineered amine dehydrogenases (AmDHs) or transaminases that exhibit exceptional stereoselectivity (>99% ee) toward prochiral ketone precursors. These enzymes catalyze the reductive amination of 4'-chloro-2,2,2-trifluoroacetophenone, utilizing co-factors (NAD(P)H) regenerated through coupled enzyme systems like formate dehydrogenase (FDH) [2] [5]. Computational protein engineering has expanded the substrate scope of AmDHs through active-site mutations that accommodate sterically demanding aryl/trifluoromethyl groups. For instance, mutations analogous to the V69G/F122I/A284G triad in Arthrobacter sp. transaminase enhance activity toward trifluoromethylated ketones by enlarging the small binding pocket [5].
Table 1: Catalytic Systems for Asymmetric Synthesis of Chiral Trifluoroethylamines
Catalyst Type | Representative System | ee (%) | Productivity | Limitations |
---|---|---|---|---|
Engineered Transaminase | Arthrobacter sp. KNK168 (V69G/F122I/A284G variant) | >99.95 | 300 g/L·day | Substrate-specific engineering |
Amine Dehydrogenase | cFL1-AmDH/FDH co-immobilized | >99 | 200 g/L·day | Cofactor dependency |
Ru-(BINAP) Complex | [RuCl₂((S)-XylBINAP)]₂·NEt₃ | 95–98 | Moderate | Sensitive to halogen substituents |
Chemocatalytic approaches employ chiral transition metal complexes (e.g., Ru-BINAP, Ir-phosphine-oxazoline) for asymmetric hydrogenation of enamine intermediates. These systems achieve 95–98% ee but face limitations in suppressing diarylation byproducts when using unprotected ketones. Recent advances utilize trifluoroacetic anhydride (TFAA) to generate enol trifluoroacetates, which undergo selective hydrogenation at lower pressures (5–10 bar H₂) [3] [8].
Continuous flow systems address inherent limitations of batch processing for chiral amine synthesis, particularly through enzyme immobilization strategies that enhance stability and enable catalyst recycling. Co-immobilization of AmDH and FDH on Nuvia® IMAC nickel-charged resin demonstrates exceptional performance in packed bed reactors (PBRs), achieving three key advantages:
Table 2: Flow Reactor Configurations for Chiral Amine Production
Reactor Parameter | Batch Process | Packed Bed Reactor (Nuvia IMAC) | CSTR + Coalescing Separator |
---|---|---|---|
Residence Time | 24–48 h | 20–60 min | 45–90 min |
Temperature (°C) | 25–30 | 30–40 | 60 |
Conversion (%) | 85–92 | 45–50 (single pass) | 50 |
ee (%) | >99 | >99 | 96 |
Productivity (g/L·day) | 50–100 | 200–350 | 150–200 |
Optimal PBR operation requires precise parameter control: substrate feed concentrations ≤20 mM to prevent precipitation, pH 7.5–8.0 (ammonium formate buffer), and flow rates adjusted to achieve >45% conversion per pass [2] [6]. Recent innovations incorporate membrane-based phase separators for continuous isolation of the hydrochloride salt via in-line acidification.
Trifluoroacetic anhydride (TFAA) serves dual functions in the stereoselective synthesis of chiral trifluoroethylamines: as an activating agent for ketone intermediates and as a chiral director in asymmetric transformations. Its application occurs through two strategic pathways:
Table 3: TFAA-Mediated Stereochemical Control Mechanisms
Function | Reaction Mechanism | Key Intermediate | Stereoselectivity |
---|---|---|---|
Enol Activation | TFAA + R-COCF₃ → R-C(OCF₃)=CF₂ | (Z)-Enol trifluoroacetate | de >98% |
Protecting Group | TFAA + R-NH₂ → R-NHCOCF₃ | Trifluoroacetamide | N/A |
Racemization Catalyst | TFAA promotes α-proton exchange in non-(S)-amines | Chiral enolate | DKR efficiency >95% |
Critical process considerations include TFAA stoichiometry (1.5–2.0 equiv) and reaction temperature control (0–5°C during enolization) to minimize epimerization. Post-synthetic isolation of the hydrochloride salt involves treatment with ethanolic HCl, yielding the crystalline amine hydrochloride in >96% purity and <0.2% residual solvents [7].
Comprehensive Compound Index
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4